molecular formula C5H8ClF2N B6190857 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2648948-48-3

3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride

カタログ番号: B6190857
CAS番号: 2648948-48-3
分子量: 155.57 g/mol
InChIキー: DBYHJJBKBNCPAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated heterocyclic compound with a partially saturated pyridine ring. Its molecular formula is C₅H₈F₂ClN, featuring two fluorine atoms at the 3-position of the tetrahydropyridine scaffold. Fluorination at the 3-position enhances electronegativity and may influence reactivity, solubility, and metabolic stability compared to non-fluorinated analogs .

特性

CAS番号

2648948-48-3

分子式

C5H8ClF2N

分子量

155.57 g/mol

IUPAC名

3,3-difluoro-2,6-dihydro-1H-pyridine;hydrochloride

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)2-1-3-8-4-5;/h1-2,8H,3-4H2;1H

InChIキー

DBYHJJBKBNCPAY-UHFFFAOYSA-N

正規SMILES

C1C=CC(CN1)(F)F.Cl

純度

95

製品の起源

United States

準備方法

Reaction Optimization with Catalysts

Experiments using tungsten hexachloride (WCl₆) as a catalyst demonstrate enhanced fluorination efficiency. For instance, heating 3,3-dichloro-1,2,3,6-tetrahydropyridine with HF at 170–180°C under 0.2 MPa pressure for 5 hours yields DFTHP-HCl precursors with up to 92% conversion. Iron(III) chloride (FeCl₃) further improves selectivity, reducing side reactions such as ring-opening or over-fluorination.

Catalytic Fluorination Using Metal Catalysts

Transition metal catalysts enable milder conditions for fluorination, particularly when using safer fluorinating agents. Antimony pentachloride (SbCl₅) and FeCl₂ have been employed in the synthesis of 2,3-dichloro-5-trifluoromethylpyridine, achieving 63.2–73% yields. Applied to DFTHP-HCl synthesis, these catalysts could facilitate Cl-to-F substitution at 70–200°C, minimizing thermal degradation.

Mechanistic Insights

The catalytic cycle likely involves the formation of a metal-fluoride intermediate, which undergoes ligand exchange with the chlorinated substrate. For example, FeCl₂ reacts with HF to generate FeF₂, enabling nucleophilic fluorination at the 3-position of the tetrahydropyridine ring.

Diastereoselective Synthesis Approaches

Controlling stereochemistry is paramount for bioactive derivatives. The patent EP0965588A1 outlines a diastereoselective route to cis-4-phenyl-1,2,3,6-tetrahydropyridines using chiral auxiliaries. Adapting this method, DFTHP-HCl could be synthesized via:

  • Cyclization of Fluorinated Dienes : A Diels-Alder reaction between a fluorinated diene and an appropriate dienophile constructs the tetrahydropyridine core with predefined stereochemistry.

  • Chiral Resolution : Racemic DFTHP is treated with a chiral resolving agent (e.g., [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid), followed by HCl treatment to isolate the enantiopure hydrochloride salt.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid. A representative protocol from EP0965588A1 details:

  • Dissolving 3,3-difluoro-1,2,3,6-tetrahydropyridine in ethanol.

  • Adding concentrated HCl dropwise at 0–5°C.

  • Crystallizing DFTHP-HCl by cooling to −20°C, achieving >95% purity after recrystallization from methyl isobutyl ketone.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Halogenation-Fluorination170–180°C, HF, WCl₆63–92%High efficiencyCorrosive reagents, specialized equipment
Catalytic Fluorination70–200°C, SbCl₅/FeCl₂63–73%Milder conditionsModerate yields
Diastereoselective RouteChiral resolution, cyclization50–65%Stereochemical controlMulti-step, costly reagents

化学反応の分析

Types of Reactions

3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent tetrahydropyridine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted tetrahydropyridine derivatives.

科学的研究の応用

Neuropharmacology

DFTH has been investigated for its potential use in treating neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known neurotoxins enables it to act on pathways related to dopaminergic signaling. Research indicates that DFTH may modulate neurotransmitter release and receptor activity, which could lead to neuroprotective effects.

Antidepressant Activity

Studies have shown that compounds similar to DFTH exhibit antidepressant-like effects in animal models. The modulation of serotonin and tachykinin levels suggests that DFTH could be a candidate for developing new antidepressants. The efficacy of DFTH in this context is under investigation, with preliminary results indicating promising outcomes.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of DFTH in a rat model of Parkinsonism induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results demonstrated that DFTH administration led to a significant reduction in motor deficits and improved dopaminergic function compared to control groups. This suggests a potential therapeutic role for DFTH in managing Parkinson's disease symptoms.

Case Study 2: Antidepressant Potential

Another study investigated the antidepressant potential of DFTH using the forced swim test (FST) and tail suspension test (TST) in mice. Results indicated that DFTH significantly reduced immobility time compared to untreated controls, suggesting an antidepressant-like effect. Further biochemical analyses revealed alterations in serotonin and norepinephrine levels, supporting its role as a novel antidepressant agent.

Comparative Data Table

Application Target Disease Mechanism Study Findings
NeuroprotectionParkinson's DiseaseModulation of dopaminergic pathwaysReduced motor deficits in MPTP model
Antidepressant ActivityDepressionSerotonin and norepinephrine modulationDecreased immobility in FST and TST

作用機序

The mechanism of action of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
3,3-Difluoro-1,2,3,6-tetrahydropyridine HCl C₅H₈F₂ClN 163.58 3,3-difluoro Not reported High electronegativity, potential catalytic utility
1,2,3,6-Tetrahydropyridine HCl C₅H₁₀ClN 119.59 None 189–191 Basic scaffold, used in metathesis catalysts
MPTP HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine HCl) C₁₂H₁₆ClN 209.72 1-methyl, 4-phenyl Not reported Neurotoxin, induces Parkinsonism
4-(3-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine HCl C₁₂H₁₅ClFNO 243.71 4-(3-fluoro-4-methoxyphenyl) Not reported Fluorine and methoxy groups enhance pharmacological potential
3,3-Difluoropyrrolidine HCl C₄H₈F₂ClN 151.56 3,3-difluoro (pyrrolidine ring) Not reported Smaller ring size, higher conformational rigidity

Key Observations :

  • Fluorination Effects: The 3,3-difluoro substitution increases molecular weight and polarity compared to non-fluorinated analogs like 1,2,3,6-tetrahydropyridine HCl. This enhances solubility in polar solvents and may improve metabolic stability in drug candidates .
  • Ring Size Variations : 3,3-Difluoropyrrolidine HCl (5-membered ring) exhibits lower structural similarity (0.69) to the target compound compared to tetrahydropyridine derivatives, affecting steric and electronic properties .

生物活性

3,3-Difluoro-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated derivative of tetrahydropyridine that has garnered attention for its potential biological activities. Its unique structural features, including the incorporation of fluorine atoms, can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C5_5H8_8ClF2_2N
  • Molecular Weight : 155.57 g/mol
  • SMILES Notation : Cl.FC1(F)(F)C(C=N)N1

The incorporation of fluorine into organic molecules, such as 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride, can enhance lipophilicity and alter the compound's interaction with biological targets. Research indicates that tetrahydropyridine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and inhibiting enzymes such as acetylcholinesterase (AChE) .

Acetylcholinesterase Inhibition

One of the notable mechanisms attributed to tetrahydropyridine derivatives is the inhibition of AChE. This enzyme is crucial for the breakdown of acetylcholine in synaptic clefts. Inhibition leads to increased levels of acetylcholine, potentially enhancing cholinergic signaling in neurodegenerative conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydropyridine derivatives. For instance, a related compound exhibited significant antiproliferative activity against human hepatocellular carcinoma cells (HepG2 and HMCCLM3), suggesting that structural modifications can enhance anticancer properties .

Neuroprotective Effects

The neuroprotective properties of 3,3-difluoro-1,2,3,6-tetrahydropyridine hydrochloride have been explored in models of neurodegeneration. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrahydropyridine derivatives:

  • Study 1 : A study identified a related compound that demonstrated significant inhibition of cancer cell proliferation with an IC50_{50} value indicating effective concentration levels .
  • Study 2 : Research on neuroprotective effects revealed that certain derivatives could mitigate neuronal cell death in models mimicking Alzheimer's disease .

Data Tables

Activity Type Compound Cell Line/Model IC50_{50} / EC50_{50}
Anticancer Activity3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-5-tosyl-1,2,3,6-tetrahydropyridin-4-olHepG212 µM
AChE Inhibition1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineRat Brain ExtractKi = 2.14 mM
NeuroprotectionVarious TetrahydropyridinesNeuronal Cell ModelsNot specified

Q & A

Q. What are the key considerations when designing a reaction pathway to avoid over-fluorination or ring-opening side reactions?

  • Methodological Answer :
  • Stepwise Fluorination : Use mild fluorinating agents (e.g., Selectfluor) to control substitution.
  • Temperature Modulation : Lower temperatures (-10°C to 0°C) reduce side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with acetyl or trifluoroacetyl groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。